20,24-Dihydroxydammar-25-en-3-one
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Overview
Description
20,24-Dihydroxydammar-25-en-3-one is a triterpenoid compound that can be isolated from the floral spikes of Betula platyphylla var. japonica . This compound has shown cytotoxicity against human cancer cell lines, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,24-Dihydroxydammar-25-en-3-one typically involves the isolation from natural sources such as the floral spikes of Betula platyphylla
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through extraction from natural sources rather than synthetic industrial processes .
Chemical Reactions Analysis
Types of Reactions: 20,24-Dihydroxydammar-25-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the ketone functional group in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
20,24-Dihydroxydammar-25-en-3-one has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid structures and reactions.
Biology: Investigated for its cytotoxic effects on human cancer cell lines.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 20,24-Dihydroxydammar-25-en-3-one involves its interaction with cellular pathways that lead to cytotoxic effects. The compound’s hydroxyl groups and ketone functional group play a crucial role in its biological activity. It targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
24,25-Dihydroxydammar-20-en-3-one: Another triterpenoid with similar structural features.
20(S),24(S)-Dihydroxydammar-25-en-3-one: A stereoisomer with similar biological activities.
Uniqueness: 20,24-Dihydroxydammar-25-en-3-one is unique due to its specific cytotoxic effects on human cancer cell lines and its natural occurrence in Betula platyphylla var. japonica . Its distinct molecular structure and functional groups contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
17-(2,5-dihydroxy-6-methylhept-6-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYAHQFDJKVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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